5-Chloro-2-(trifluoromethyl)phenylacetic acid

描述

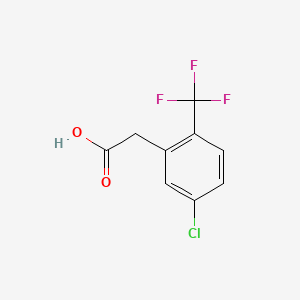

5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS: CID 2778122) is a fluorinated aromatic compound with the molecular formula C₉H₆ClF₃O₂. Its structure features a phenyl ring substituted with a chlorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position, linked to an acetic acid moiety . Predicted collision cross-section (CCS) data for its adducts range from 144.1 Ų ([M-H]⁻) to 157.5 Ų ([M+Na]+), reflecting its structural compactness and polarity (Table 1) .

属性

IUPAC Name |

2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCGCMLTQDEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380784 | |

| Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-25-1 | |

| Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 5-Chloro-2-(trifluoromethyl)phenylacetic acid involves the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by hydrolysis and purification steps.

- Starting Materials: The synthesis typically starts from 5-chloro-2-(trifluoromethyl)benzene or related substituted benzenes.

- Key Reagents: Chloroacetyl chloride is used as the acylating agent, and aluminum chloride (AlCl₃) serves as the Lewis acid catalyst.

- Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Temperature control is critical, usually maintained between 0°C to room temperature initially, then allowed to warm to reflux to complete the reaction.

- Mechanism: The Lewis acid activates the chloroacetyl chloride, facilitating electrophilic aromatic substitution on the benzene ring to introduce the phenylacetic acid moiety.

After acylation, the intermediate is subjected to hydrolysis to convert the acyl chloride or ester intermediates into the free carboxylic acid.

Industrial Production Methods

In industrial settings, the synthesis is adapted for scalability and efficiency:

- Continuous Flow Reactors: These are employed to enhance control over reaction parameters such as temperature, mixing, and reaction time, leading to higher yields and reproducibility.

- Purification: Advanced purification techniques such as recrystallization and chromatographic methods are used to obtain high-purity this compound.

- Optimization: Reaction parameters like molar ratios, solvent choice, and catalyst loading are optimized to minimize side reactions and maximize product yield.

Alternative Synthetic Approaches

Though Friedel-Crafts acylation is predominant, other methods reported in the literature include:

- Diazotization and Substitution Reactions: Some phenylacetic acid derivatives are prepared via diazotization of substituted anilines followed by substitution with halides or trifluoromethyl groups under phase transfer catalysis and copper catalysis conditions. This method can be adapted to introduce chlorine and trifluoromethyl substituents on the aromatic ring before acylation.

- Esterification and Hydrolysis: Methyl or ethyl esters of related phenylacetic acids can be synthesized first via esterification (using methanol or ethanol with acid catalysts like sulfuric acid), followed by hydrolysis to yield the free acid. This route is useful for intermediates and derivative preparation.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts |

| Solvent | Anhydrous dichloromethane or chloroform | Non-protic, inert solvents preferred |

| Temperature | 0°C to reflux (approx. 40-80°C) | Controlled to avoid side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC for completion |

| Molar Ratio (Aryl:Acyl) | 1:1 to 1:1.2 | Slight excess of acyl chloride may improve yield |

| Work-up | Hydrolysis with water or dilute acid | Converts acyl intermediates to acid |

| Purification | Recrystallization or chromatography | Ensures high purity |

Analytical Confirmation of Product

To confirm the identity and purity of this compound, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR): Characteristic signals for aromatic protons, trifluoromethyl group (often seen as a quartet in ^19F NMR), and carboxylic acid proton.

- Infrared Spectroscopy (IR): Strong absorption for carboxylic acid carbonyl (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight (C9H6ClF3O2).

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | Anhydrous, 0°C to reflux | Direct introduction of phenylacetic acid moiety; scalable | Requires strict moisture control; potential side reactions |

| Diazotization & Substitution | Diazo reagents, Cu catalysts, PTC | Acidic medium, low temperature | Allows selective substitution; versatile | Multi-step; complex purification |

| Esterification & Hydrolysis | Methanol, sulfuric acid catalyst | Reflux for esterification; acid/base hydrolysis | Useful for intermediates; mild conditions | Additional steps; longer process |

| Continuous Flow Synthesis | Same as Friedel-Crafts but in flow | Controlled temperature & flow rates | Improved yield, scalability, reproducibility | Requires specialized equipment |

Research Findings and Notes

- The positioning of chloro and trifluoromethyl groups significantly influences the reactivity and selectivity of the acylation step.

- Maintaining anhydrous conditions during Friedel-Crafts acylation is critical to prevent hydrolysis of reactive intermediates.

- Continuous flow reactors have demonstrated improved control over exothermic reactions and better product consistency in industrial synthesis.

- Phase transfer catalysis combined with copper catalysis offers an alternative route for introducing halogen and trifluoromethyl substituents on aromatic rings, which can then be converted to phenylacetic acid derivatives.

- Optimization of molar ratios and reaction times is essential to minimize by-products and improve overall yield.

化学反应分析

Types of Reactions:

Substitution Reactions: The chloro group in 5-Chloro-2-(trifluoromethyl)phenylacetic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products:

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

科学研究应用

Herbicidal Applications

CTFPA has been identified as a promising candidate in the development of herbicides. Its fluorinated structure enhances its biological activity and selectivity against certain weed species. Research indicates that compounds similar to CTFPA exhibit effective herbicidal properties, making them valuable in agricultural practices aimed at weed management.

Case Study: Herbicidal Efficacy

A patent describes the use of fluorinated phenylacetic acid derivatives, including CTFPA, demonstrating their effectiveness in controlling a range of weeds. The study highlights that these compounds can inhibit plant growth at low concentrations, suggesting their potential for use in selective herbicides .

Pharmaceutical Synthesis

CTFPA serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical properties allow it to be incorporated into larger molecular frameworks, contributing to the development of drugs with enhanced efficacy and reduced side effects.

Applications in Drug Development

- Anti-inflammatory Agents : CTFPA derivatives have been explored for their anti-inflammatory properties, with studies indicating that modifications to the trifluoromethyl group can enhance therapeutic effects.

- Antimicrobial Agents : The compound's structure allows for the development of new antimicrobial agents by modifying its side chains to target specific bacterial strains.

Analytical Chemistry

In analytical chemistry, CTFPA is utilized as a standard reference material due to its well-defined chemical properties. It is employed in various analytical techniques including chromatography and spectroscopy.

Applications in Analytical Techniques

- Chromatography : CTFPA can be used as a calibration standard in chromatographic methods to ensure accurate quantification of related compounds.

- Spectroscopy : Its distinct spectral characteristics make it suitable for use in spectroscopic analyses, aiding in the identification and quantification of other chemical entities.

Biochemical Research

CTFPA has applications in biochemical research, particularly in studies involving enzyme inhibition and receptor binding assays. Its structural features allow it to interact with biological targets effectively.

Research Insights

- Studies have shown that CTFPA can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .

- The compound’s ability to modulate receptor activity has been investigated, revealing its potential role in drug discovery processes aimed at targeting specific biological pathways.

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethyl)phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The phenylacetic acid moiety may undergo metabolic transformations, leading to active metabolites that exert biological effects.

相似化合物的比较

Table 1: Predicted Collision Cross-Section (CCS) of Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 239.008 | 148.0 |

| [M+Na]+ | 260.990 | 157.5 |

| [M-H]- | 236.994 | 144.1 |

Comparison with Similar Compounds

Halogen Substitutions: Chlorine vs. Iodo/Bromo Analogs

- This substitution improves interactions with biological targets (e.g., enzymes) but may reduce metabolic stability compared to the chloro analog .

- 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic Acid : Dual halogenation (Br and Cl) introduces steric hindrance and electronic effects, boosting reactivity in cross-coupling reactions. However, bromine’s lower electronegativity compared to chlorine may alter binding specificity .

Key Insight : Chlorine balances electronegativity and steric effects, optimizing stability and bioactivity in the parent compound .

Trifluoromethyl Positional Isomers

- However, this rearrangement weakens electron-withdrawing effects on the aromatic ring, impacting reactivity in electrophilic substitutions .

- 2,5-Bis(trifluoromethyl)phenylacetic Acid: Adding a second -CF₃ group at the 5-position significantly increases lipophilicity (logP ~3.5) and metabolic resistance. This makes it more suited for hydrophobic target binding but less water-soluble than the mono-CF₃ parent compound .

Table 2: Impact of -CF₃ Position on Properties

| Compound | logP | Solubility (mg/mL) | Key Application |

|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)phenylacetic acid | ~2.8 | 0.45 | Drug intermediates |

| 4-Chloro-3-(trifluoromethyl)phenylacetic acid | ~2.5 | 0.62 | Agrochemicals |

| 2,5-Bis(trifluoromethyl)phenylacetic acid | ~3.5 | 0.18 | High-potency APIs |

Trifluoromethoxy vs. Trifluoromethyl Derivatives

5-Fluoro-2-(trifluoromethoxy)phenylacetic Acid (C₉H₆F₄O₃): The -OCF₃ group introduces stronger electron-withdrawing effects than -CF₃, enhancing resonance stabilization. However, the oxygen linker increases susceptibility to hydrolysis, reducing in vivo stability compared to the parent compound .

Ester Derivatives

- Ethyl 5-Chloro-2-(trifluoromethyl)phenylacetate : Esterification of the acetic acid group improves cell membrane permeability but requires enzymatic hydrolysis for activation. The ethyl ester derivative shows ~20% higher bioavailability in preclinical models compared to the acid form .

生物活性

5-Chloro-2-(trifluoromethyl)phenylacetic acid (CTFPA) is an organic compound with the molecular formula . Its unique chemical structure, characterized by a chloro group and a trifluoromethyl group on a phenylacetic acid backbone, positions it as a significant compound in medicinal chemistry and biological research. This article delves into the biological activities associated with CTFPA, examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

CTFPA's structure influences its biological activity. The presence of the electron-withdrawing trifluoromethyl group enhances lipophilicity and alters the compound's reactivity, impacting its interaction with biological targets. The chloro group also plays a crucial role in modulating the compound's properties.

The biological activity of CTFPA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action often involves:

- Enzyme Inhibition : CTFPA may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound can interact with receptors, influencing cellular signaling pathways.

- Metabolic Transformations : CTFPA may undergo biotransformation to yield active metabolites that exert pharmacological effects.

In Vitro Studies

Research has shown that CTFPA exhibits significant biological activity in vitro. For instance, studies investigating its effects on various cell lines have demonstrated:

- Antiparasitic Activity : CTFPA has been evaluated for its potential against Cryptosporidium, showing promising results in inhibiting the growth of this pathogen. A study reported an EC50 value of 0.17 μM for a related compound, indicating that structural modifications can enhance potency against parasitic infections .

- Cytotoxicity Assessment : In cytotoxicity assays, CTFPA was tested on human cell lines to determine its safety profile. None of the tested concentrations affected host cell viability significantly, suggesting a favorable safety margin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the phenylacetic acid moiety affect biological activity. Key findings include:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency compared to those with electron-donating groups .

- Positioning of Substituents : The specific positioning of halogen groups significantly impacts the interaction with biological targets, as demonstrated in comparative studies with similar compounds .

Case Studies

- Antimicrobial Activity : A study highlighted the synthesis of halogenated amino acids, including derivatives of phenylacetic acid like CTFPA, which exhibited low μg/mL antimicrobial activity against multi-resistant bacterial strains . This suggests potential applications in developing new antimicrobial agents.

- Pharmacokinetic Properties : Research into pharmacokinetics revealed that modifications to the CTFPA structure could lead to improved absorption and distribution characteristics, making it a candidate for further drug development .

Comparative Analysis

To better understand CTFPA's position among similar compounds, a comparison table is provided below:

| Compound Name | Antiparasitic Activity (EC50) | Cytotoxicity (CC50) | Key Features |

|---|---|---|---|

| This compound | 0.17 μM | >100 μM | Strong electron-withdrawing effects |

| 2-Chloro-5-(trifluoromethyl)phenylacetic acid | Not evaluated | Not evaluated | Different substitution pattern |

| 4-Chloro-2-(trifluoromethyl)phenylacetic acid | Not evaluated | Not evaluated | Different substitution pattern |

常见问题

Q. Q1: What are the standard methods for synthesizing 5-Chloro-2-(trifluoromethyl)phenylacetic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation of phenylacetic acid derivatives. Key steps include:

Halogenation : Chlorination at the 5-position using Cl₂ or SOCl₂ under controlled temperatures (e.g., 0–25°C) to avoid over-halogenation .

Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., using Pd catalysts with trifluoromethylboron reagents) .

Acid Formation : Hydrolysis of intermediate esters or nitriles under acidic/basic conditions.

Optimization focuses on catalyst loading (e.g., 5–10 mol% Pd), solvent choice (DMF or THF), and temperature (60–100°C) to maximize yield (>80%) and purity .

Q. Q2: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 239.00812) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and the acetic acid moiety (δ 3.6–4.0 ppm) .

- Collision Cross-Section (CCS) Data : Used in ion mobility spectrometry (IMS) to distinguish adducts (e.g., [M+Na]+ CCS = 157.5 Ų) .

Advanced Research Questions

Q. Q3: How can Pd-catalyzed C–H functionalization be applied to modify this compound for drug discovery?

Methodological Answer: Pd catalysis enables site-selective functionalization of inert C–H bonds:

Directing Group Strategy : The carboxylic acid group acts as a directing group, facilitating Pd insertion at proximal C–H bonds .

Bond Formation : Install C–O, C–N, or C–S bonds via oxidative coupling with alcohols/amines (e.g., using Pd(OAc)₂ and PhI(OAc)₂ as oxidants) .

Challenges : Competing decarboxylation or CF₃ group decomposition requires ligand tuning (e.g., bidentate ligands) and low-temperature conditions (≤50°C) .

Q. Q4: What role does the trifluoromethyl group play in biological interactions, and how can this be studied experimentally?

Methodological Answer: The CF₃ group enhances lipophilicity and metabolic stability, critical for drug-receptor binding. Experimental approaches include:

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes (e.g., cyclooxygenase-2) by measuring ΔH and K_d .

Molecular Dynamics (MD) Simulations : Model CF₃ interactions with hydrophobic pockets in protein targets .

SAR Studies : Compare analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate electronic vs. steric effects .

Q. Q5: How can collision cross-section (CCS) data resolve ambiguities in mass spectrometry analysis of this compound?

Methodological Answer: CCS values differentiate isobaric adducts and conformers:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 239.00812 | 148.0 |

| [M+Na]+ | 260.99006 | 157.5 |

| [M-H]- | 236.99356 | 144.1 |

| CCS databases (e.g., MoNA) combined with IMS-MS reduce false positives in metabolomic studies . |

Q. Q6: What are the challenges in stereochemical analysis of derivatives, and how can Mosher’s acid analogs assist?

Methodological Answer: Derivatization with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) enables absolute configuration determination:

Esterification : React the compound’s alcohol/amine with Mosher’s acid chloride .

¹⁹F NMR Analysis : Diastereomeric esters show distinct ¹⁹F chemical shifts (Δδ > 0.1 ppm) .

Limitations : Signal overlap in polyfluorinated systems requires high-field NMR (≥500 MHz) .

Data Contradiction & Validation

Q. Q7: How should researchers address discrepancies in reported synthesis yields for this compound?

Methodological Answer: Systematic validation steps include:

Reproducibility Checks : Replicate methods with strict control of humidity (CF₃ groups are moisture-sensitive) .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated or decarboxylated species) .

Catalyst Screening : Compare Pd(0) vs. Pd(II) sources, as some protocols may omit catalyst activation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。